molecular formula C26H25N3O6S B2506301 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide CAS No. 895651-45-3

3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide

Número de catálogo: B2506301
Número CAS: 895651-45-3
Peso molecular: 507.56
Clave InChI: YWOJDDCPJXNWAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide is a structurally complex heterocyclic molecule featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This scaffold is substituted at the 1-position with a 5-formyl-2-methoxybenzyl group and at the 3-position with a propanamide moiety bearing an N-(4-methoxybenzyl) substituent. The 5-formyl and methoxy groups may enhance solubility and receptor binding, while the propanamide linker likely contributes to conformational flexibility.

Propiedades

Número CAS

895651-45-3

Fórmula molecular

C26H25N3O6S

Peso molecular

507.56

Nombre IUPAC

3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C26H25N3O6S/c1-34-20-6-3-17(4-7-20)14-27-23(31)9-11-28-25(32)24-21(10-12-36-24)29(26(28)33)15-19-13-18(16-30)5-8-22(19)35-2/h3-8,10,12-13,16H,9,11,14-15H2,1-2H3,(H,27,31)

Clave InChI

YWOJDDCPJXNWAD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C=O)OC

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. With a molecular formula of C23H21N3O6SC_{23}H_{21}N_3O_6S and a molecular weight of 467.5 g/mol, this compound features a thieno[3,2-d]pyrimidine core known for its diverse biological activities. This article delves into the biological activity of the compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the thieno[3,2-d]pyrimidine structure through various chemical reactions. The key steps in the synthesis process are:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions that create the heterocyclic framework.
  • Introduction of Functional Groups : The aldehyde and methoxy groups are introduced to enhance biological activity.
  • Amidation Reaction : The final step involves coupling with N-(4-methoxybenzyl)propanamide to yield the target compound.

Biological Activity

The biological activity of 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide has been investigated in various studies:

Anticancer Activity

Preliminary studies suggest that compounds with a thieno[3,2-d]pyrimidine core exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation pathways. In vitro studies have shown increased expression levels of caspase 3 in treated cell lines, indicating a potential mechanism for inducing programmed cell death.
  • Cell Line Studies : Testing on various cancer cell lines has indicated cytotoxic effects at micromolar concentrations, suggesting its viability as an anticancer agent.

Enzyme Inhibition

Research indicates that derivatives of thieno[3,2-d]pyrimidines can act as inhibitors for several key enzymes:

  • MAO-B Inhibition : Some analogs have demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases .
  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this one have shown potential as AChE inhibitors, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Cytotoxicity Assays : A study reported that a related thieno[3,2-d]pyrimidine derivative exhibited an IC50 value of 0.37 µM against HeLa cells, significantly outperforming standard chemotherapeutics like sorafenib (IC50 = 7.91 µM) .
    CompoundIC50 (µM)Cell Line
    Thieno derivative0.37HeLa
    Sorafenib7.91HeLa
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates and improved survival outcomes compared to control groups.

Comparación Con Compuestos Similares

Pyrimidine Derivatives ()

The brominated pyrimidine-2,4-diamine derivative synthesized in shares a pyrimidine core but lacks the fused thiophene ring present in the target compound. Its synthesis involves dioxane and toluenesulfonic acid under mild conditions, contrasting with the likely multi-step cyclization required for the thienopyrimidine core of the target compound.

Thiophene and Pyrazole Derivatives ()

Compounds 7a and 7b in feature thiophene and pyrazole moieties. While these lack the fused pyrimidine system, their synthesis via sulfur-mediated cyclization (using malononitrile or ethyl cyanoacetate) highlights methodologies relevant to forming sulfur-containing heterocycles. The target compound’s thienopyrimidine core likely requires more specialized cyclization agents or conditions, such as thermal or acid-catalyzed ring closure .

Propanamide Derivatives ()

The propanamides in incorporate sulfanyl-linked oxadiazole and thiazole groups, differing from the target’s thienopyrimidine-propanamide architecture. Their synthesis involves hydrazine, carbon disulfide, and sodium carbonate, which are distinct from the amide coupling or cyclization steps hypothesized for the target compound. The sulfanyl group in ’s compounds may confer metabolic instability compared to the target’s stable thienopyrimidine core .

Complex Amides ()

The peptidomimetic amides in contain tetrahydropyrimidinyl groups and aromatic substituents. While these share the amide functionality with the target compound, their structural complexity and peptide-like backbone contrast with the target’s planar heterocyclic core. The target’s methoxybenzyl groups may improve blood-brain barrier penetration compared to the bulky dimethylphenoxy groups in ’s compounds .

Data Table: Key Comparisons

Compound Class Core Structure Key Substituents Synthesis Conditions Hypothesized Bioactivity
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 5-Formyl-2-methoxybenzyl, N-(4-methoxybenzyl)propanamide Likely cyclization + amide coupling Kinase/enzyme inhibition
Pyrimidine-2,4-diamine () Pyrimidine Bromo, aryloxy Dioxane, toluenesulfonic acid, RT Kinase inhibition
Thiophene Derivatives () Thiophene Amino, hydroxy, cyano/ester 1,4-Dioxane, sulfur, triethylamine Antimicrobial
Propanamide-Oxadiazole () Oxadiazole-thiazole Sulfanyl, substituted phenyl Hydrazine, CS₂, Na₂CO₃ Antibacterial
Peptidomimetic Amides () Tetrahydropyrimidinyl Dimethylphenoxy, hydroxyphenyl Multi-step peptide coupling Protease inhibition

Research Findings and Contradictions

  • Synthesis Complexity: The target compound’s fused thienopyrimidine core likely requires higher-temperature cyclization or acid catalysis compared to simpler pyrimidines () or thiophenes () .
  • Bioactivity Hypotheses : While and suggest kinase/protease inhibition for pyrimidine/amide derivatives, the target’s formyl group may confer unique selectivity for aldehyde dehydrogenase or related enzymes.
  • Stability Considerations: The sulfanyl groups in ’s compounds may reduce metabolic stability relative to the target’s thienopyrimidine core, which is less prone to oxidative degradation .

Métodos De Preparación

Cyclocondensation of Thiophene Precursors

The core structure is typically synthesized via cyclocondensation of ethyl 3-aminothiophene-2-carboxylate with urea or formamide under high-temperature conditions (190–210°C). For example, heating ethyl 3-amino-4,5-dimethylthiophene-2-carboxylate with urea yields 5,6-dimethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Microwave-assisted methods using formamide reduce reaction times to 25–28 minutes with yields exceeding 85%.

Representative Protocol :

Ethyl 3-aminothiophene-2-carboxylate (10 mmol) + Formamide (15 mL)  
→ Microwave irradiation (350 W, 25–28 min)  
→ Thieno[3,2-d]pyrimidine-2,4-dione (Yield: 87–92%).  

Chlorination at Positions 2 and 4

To enable functionalization, the dione is treated with phosphorus oxychloride (POCl₃) under reflux, yielding 2,4-dichlorothieno[3,2-d]pyrimidine. This intermediate undergoes selective nucleophilic substitution at either position.

Installation of the 5-Formyl-2-Methoxybenzyl Group

N-Alkylation at Position 1

The 5-formyl-2-methoxybenzyl moiety is introduced via N-alkylation using 5-formyl-2-methoxybenzyl bromide. Reactions are conducted in tert-butanol with Hunig’s base (N,N-diisopropylethylamine, DIPEA) to deprotonate the NH group and facilitate nucleophilic attack.

Optimized Conditions :

2,4-Dichlorothieno[3,2-d]pyrimidine (1 eq) + 5-Formyl-2-methoxybenzyl bromide (1.2 eq)  
+ DIPEA (2 eq) in tert-butanol, 80°C, 6 h  
→ 1-(5-Formyl-2-methoxybenzyl)-2,4-dichlorothieno[3,2-d]pyrimidine (Yield: 73%).  

Hydrolysis to Restore Dione Functionality

The 2,4-dichloro intermediate is hydrolyzed using aqueous potassium carbonate to regenerate the 2,4-dione structure while retaining the benzyl substituent.

Introduction of the Propanamide Side Chain at Position 3

Nucleophilic Substitution with Propanamine

The 3-position chlorine is displaced by propanamine in dimethyl sulfoxide (DMSO) at 50°C, forming 3-aminopropylthieno[3,2-d]pyrimidine. Excess amine ensures complete substitution.

Acylation with 4-Methoxybenzylcarbamoyl Chloride

The primary amine undergoes acylation with 4-methoxybenzylcarbamoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Alternatively, coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improve yields in DMF.

HATU-Mediated Coupling :

3-Aminopropyl intermediate (1 eq) + 4-Methoxybenzylcarbamoyl chloride (1.5 eq)  
+ HATU (1.2 eq), DMF, RT, 12 h  
→ Target propanamide (Yield: 68–72%).  

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, CHO), 8.45 (t, J = 5.6 Hz, 1H, NH), 7.85–6.75 (m, 7H, aromatic), 5.12 (s, 2H, N-CH₂-Ar), 4.32 (d, J = 4.8 Hz, 2H, NH-CH₂), 3.83 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.45–1.95 (m, 4H, CH₂-CH₂).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Purity and Yield Optimization

Step Reagents Conditions Yield (%)
Core synthesis Formamide, MW 350 W, 25 min 89
N-Alkylation 5-Formyl-2-methoxybenzyl bromide, DIPEA 80°C, 6 h 73
Acylation HATU, DMF RT, 12 h 72

Challenges and Alternative Routes

Competing Side Reactions

  • Over-alkylation : Excess benzyl halide may lead to dialkylation at positions 1 and 3. Controlled stoichiometry (1:1.2 substrate:halide) mitigates this.
  • Oxidation of Aldehyde : The 5-formyl group is susceptible to oxidation. Reactions are conducted under nitrogen to preserve functionality.

Microwave vs. Conventional Heating

Microwave-assisted cyclocondensation reduces reaction times from 6 hours to 25 minutes while improving yields by 8–12%.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.